6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQ) is an important organic compound, which is widely used in various scientific research applications due to its unique chemical and physical properties. EHQ is a heterocyclic compound containing both aromatic and aliphatic components, and is a derivative of quinoline. It has been extensively studied in the fields of organic chemistry, biochemistry and pharmacology.
Scientific Research Applications
1. Cytotoxicity Studies
Research conducted by Blaszczyk and Skolimowski (2007) on ethoxyquin salts, which include derivatives of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, has shown cytotoxic effects in human lymphocytes. This study is significant for understanding the potential toxicological impacts of these compounds in humans (Blaszczyk & Skolimowski, 2007).
2. Antibacterial and Antifungal Properties
A study by Corelli et al. (1983) synthesized derivatives of this compound and evaluated their antibacterial activities. This research contributes to the development of new antibacterial agents, highlighting the compound's potential in medical applications (Corelli et al., 1983).
3. Genotoxic and Antioxidant Activities
Blaszczyk, Skolimowski, and Materac (2006) assessed the genotoxic and antioxidant activities of ethoxyquin salts, including those derived from this compound. Their findings indicate both genotoxic effects and effective protection against oxidative damage, suggesting a dual role of these compounds in biological systems (Blaszczyk, Skolimowski, & Materac, 2006).
4. Use in Synthesizing Enantiopure Compounds
Forró et al. (2016) utilized derivatives of this compound in the synthesis of enantiopure compounds. These compounds are valuable in creating modulators of nuclear receptors, demonstrating the compound's importance in pharmaceutical chemistry (Forró et al., 2016).
5. Antioxidant Use in Animal Feed
Blaszczyk, Augustyniak, and Skolimowski (2013) discussed the use of ethoxyquin, including this compound derivatives, as an antioxidant in animal feed. This study provides insights into its applications in preserving feed quality and highlights the ongoing need to evaluate its safety (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Mechanism of Action
Target of Action
This compound belongs to the quinoline family, and quinoline derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
It is known that quinoline derivatives often exert their effects by binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
As a member of the quinoline family, this compound may potentially influence a variety of biochemical pathways, depending on its specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions . For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives . This interaction can lead to the modulation of redox reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of quinoline oxidoreductase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can result in the accumulation of quinoline derivatives and subsequent changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that the compound is relatively stable at room temperature but can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of metabolic enzymes and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity . At high doses, it can lead to adverse effects such as oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase, affecting the oxidation of quinoline derivatives . This interaction can alter metabolic flux and lead to changes in metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMATZBTAXOKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349456 | |
Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-50-2, 303121-10-0 | |
Record name | 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51726-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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